molecular formula C9H14N2O2 B13161259 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

Cat. No.: B13161259
M. Wt: 182.22 g/mol
InChI Key: VMJUVOUDDCSNFO-UHFFFAOYSA-N
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Description

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with a 1-methyl-1H-pyrazol-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol typically involves the reaction of 1-methyl-1H-pyrazol-4-ol with cyclopentanone under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazolyl group can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole

Uniqueness

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is unique due to the presence of both a cyclopentanol ring and a pyrazolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Biological Activity

2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is a chemical compound featuring a cyclopentane structure linked to a pyrazole moiety via an ether bond. The presence of a hydroxyl group enhances its reactivity, making it a candidate for various biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activities associated with this compound, synthesizing findings from diverse studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N3OC_9H_{13}N_3O, with a molecular weight of approximately 181.23 g/mol. Its structure is characterized by the following features:

PropertyValue
Molecular FormulaC9H13N3O
Molecular Weight181.23 g/mol
IUPAC Name2-(1-Methylpyrazol-4-yl)oxycyclopentan-1-ol
SMILESCN1C=C(C=N1)OC2CCCC2N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly:

1. Antimicrobial Activity
Studies suggest that compounds with pyrazole moieties often demonstrate significant antimicrobial properties. The interaction of this compound with bacterial enzymes may inhibit their growth, although specific mechanisms remain to be fully elucidated.

2. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to modulate pathways involved in inflammation. The pyrazole structure is known for its role in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response .

3. Enzyme Interaction
The compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For instance, it could influence metabolic processes or cellular signaling pathways through its binding interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

Study on Pyrazole Derivatives:
A review highlighted various pyrazole derivatives' biological activities, noting their potential as anti-inflammatory and anticancer agents. The structural diversity within this class allows for targeted modifications that can enhance specific biological effects .

Mechanism of Action:
Research has shown that compounds with similar structures can modulate enzyme activity by binding to active sites or allosteric sites, affecting signal transduction and metabolic regulation .

Comparative Analysis

To understand the uniqueness and potential of this compound, a comparison with structurally similar compounds is presented:

Compound NameStructure DescriptionUnique Features
(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-olCyclohexane ringDifferent ring size affects sterics and reactivity
(1R,2R)-2-(2-methylpyrazol-3-yloxy)cyclopentan-1-olVariation with a methyl group on the pyrazoleAlters biological activity and chemical behavior

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)oxycyclopentan-1-ol

InChI

InChI=1S/C9H14N2O2/c1-11-6-7(5-10-11)13-9-4-2-3-8(9)12/h5-6,8-9,12H,2-4H2,1H3

InChI Key

VMJUVOUDDCSNFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)OC2CCCC2O

Origin of Product

United States

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